

commercial suppliers of (7R,8S)-7,8-diaminononanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (7R,8S)-7,8-diaminononanoic acid

Cat. No.: B1216689

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An In-depth Technical Guide to **(7R,8S)-7,8-Diaminononanoic Acid** for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of **(7R,8S)-7,8-diaminononanoic acid**, a pivotal intermediate in the biosynthesis of biotin (Vitamin B7). The document details its commercial availability, presents a representative chemical synthesis protocol, and illustrates its role in biological pathways, providing essential information for professionals in research and drug development.

Commercial Availability

(7R,8S)-7,8-Diaminononanoic acid, also known by its synonym 7,8-diaminopelargonic acid and identified by the CAS Number 21738-21-6, is a specialized chemical used in research and development. While not as commonly stocked as bulk chemicals, it can be sourced from various suppliers that cater to the research and pharmaceutical industries. The table below lists potential commercial sources. It is strongly recommended to contact these suppliers directly to confirm the availability and specifications of the desired (7R,8S) stereoisomer.

Table 1: Potential Commercial Suppliers of 7,8-Diaminononanoic Acid

Supplier	Website (for general inquiry)	Notes
Hubei Jusheng Technology Co., Ltd.	http://www.hubeijusheng.com/	Listed on several chemical supplier platforms as a manufacturer of 7,8-diaminopelargonic acid.
Jiangsu Hongmin Pharmaceutical Co., Ltd.	Not publicly listed	Mentioned as a supplier of 7,8-diaminopelargonic acid on chemical trade websites.

Disclaimer: The information provided is based on listings from chemical aggregator websites. The availability of the specific **(7R,8S)-7,8-diaminononanoic acid** stereoisomer and its specifications should be verified directly with the suppliers.

Quantitative Data

A detailed quantitative data sheet for commercially available **(7R,8S)-7,8-diaminononanoic acid** is not consistently provided by suppliers. For research and development purposes, it is crucial to request a Certificate of Analysis (CoA) upon inquiry or purchase. The CoA will provide critical data for experimental design and validation.

Table 2: Typical Quantitative Data found on a Certificate of Analysis

Parameter	Typical Specification	Analytical Method
Purity	≥95%	High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)
Stereochemical Purity (e.e.)	Request specific analysis	Chiral HPLC or Chiral GC
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry (MS)
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in water and polar organic solvents	To be determined by the user
Storage	-20°C, desiccated	Supplier Recommendation

Experimental Protocols: A Representative Stereoselective Synthesis

While a specific, published protocol for the stereoselective chemical synthesis of **(7R,8S)-7,8-diaminononanoic acid** is not readily available, the synthesis of vicinal diamines is a well-established field in organic chemistry. The following is a representative protocol illustrating a common strategy for the stereoselective synthesis of a vicinal diamine from an alkene, which can be adapted for the synthesis of the target molecule. This multi-step synthesis involves Sharpless asymmetric dihydroxylation, conversion to a cyclic sulfate, and subsequent ring-opening with an azide, followed by reduction.

Step 1: Sharpless Asymmetric Dihydroxylation

- In a round-bottom flask, dissolve the starting alkene (1.0 eq) in a 1:1 mixture of t-butanol and water.
- Cool the solution to 0 °C in an ice bath.
- Add AD-mix-β (approximately 1.4 g per mmol of alkene).

- Stir the mixture vigorously at 0 °C for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 eq) and stir for 1 hour.
- Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude diol is purified by flash column chromatography.

Step 2: Formation of Cyclic Sulfate and Ring Opening with Azide

- To a solution of the purified diol (1.0 eq) in carbon tetrachloride at 0 °C, add thionyl chloride (1.1 eq) dropwise.
- Stir the reaction at room temperature for 2 hours.
- Add a catalytic amount of ruthenium(III) chloride and sodium periodate (1.5 eq) in a mixture of acetonitrile and water.
- Stir for 2 hours, then extract the product with diethyl ether.
- The organic layer is washed, dried, and concentrated to yield the cyclic sulfate.
- The cyclic sulfate is dissolved in a suitable solvent (e.g., acetone/water), and sodium azide (2.0 eq) is added.
- The reaction is heated to reflux and stirred for 4-6 hours.
- After cooling, the product is extracted, and the solvent is removed in vacuo.

Step 3: Reduction to the Diamine

- The resulting azido alcohol is dissolved in methanol.
- A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

- The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.
- The reaction mixture is filtered through Celite to remove the catalyst.
- The filtrate is concentrated under reduced pressure to yield the final vicinal diamine.

Biological Pathway and Workflow Visualization

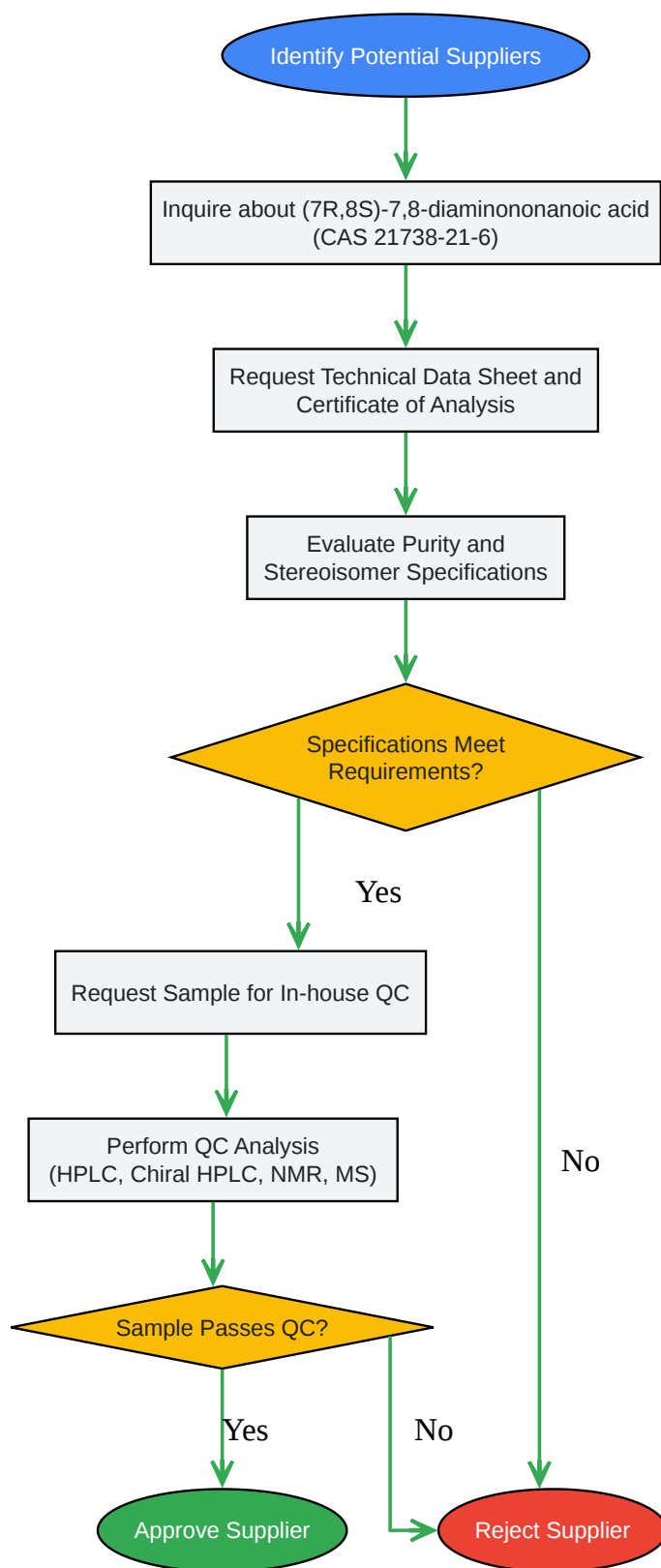
(7R,8S)-7,8-Diaminononanoic acid is a key intermediate in the biosynthetic pathway of biotin. The following diagram, generated using the DOT language, illustrates the steps leading to the formation of biotin.



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Caption: The biotin biosynthesis pathway highlighting the central role of **(7R,8S)-7,8-diaminononanoic acid**.

The following diagram provides a logical workflow for the screening and validation of potential commercial suppliers of **(7R,8S)-7,8-diaminononanoic acid**.



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Caption: A workflow for the validation of commercial suppliers for a specialized chemical.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com